2-[2-(Isopropyl-methyl-amino)-cyclohexylamino]-ethanol
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Overview
Description
2-[2-(Isopropyl-methyl-amino)-cyclohexylamino]-ethanol is a chemical compound with a complex structure that includes an isopropyl-methyl-amino group attached to a cyclohexylamino group, which is further connected to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Isopropyl-methyl-amino)-cyclohexylamino]-ethanol typically involves multiple steps, starting with the preparation of the cyclohexylamino intermediate. This intermediate is then reacted with isopropyl-methyl-amine under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as methanol or ethanol and may require catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Isopropyl-methyl-amino)-cyclohexylamino]-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction could produce simpler alcohols or amines.
Scientific Research Applications
2-[2-(Isopropyl-methyl-amino)-cyclohexylamino]-ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving cell signaling and receptor interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(Isopropyl-methyl-amino)-cyclohexylamino]-ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Isopropyl-methyl-amino)-cyclohexanol
- 2-(Isopropyl-methyl-amino)-cyclohexanone
- 2-(Isopropyl-methyl-amino)-cyclohexylamine
Uniqueness
2-[2-(Isopropyl-methyl-amino)-cyclohexylamino]-ethanol is unique due to its specific structure, which combines an isopropyl-methyl-amino group with a cyclohexylamino group and an ethanol moiety. This unique combination of functional groups gives the compound distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-[[2-[methyl(propan-2-yl)amino]cyclohexyl]amino]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2O/c1-10(2)14(3)12-7-5-4-6-11(12)13-8-9-15/h10-13,15H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJJZGNQAKTVIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C1CCCCC1NCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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